![molecular formula C21H23N3O4 B5554686 N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

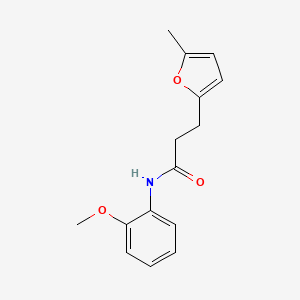

The synthesis and investigation of benzamide derivatives and their analogs have garnered significant attention due to their diverse biological activities. Compounds featuring the oxadiazole moiety, similar to the one , often exhibit interesting pharmacological properties, leading to research into their synthesis, molecular structure, and potential applications.

Synthesis Analysis

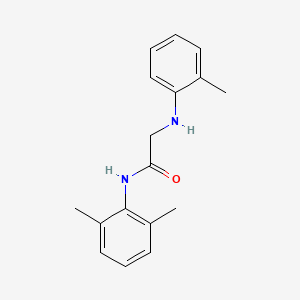

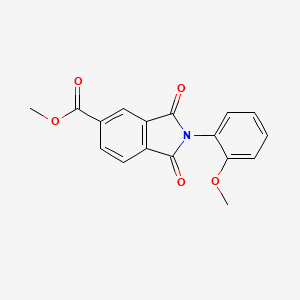

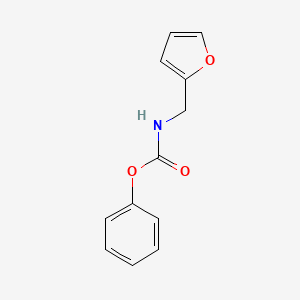

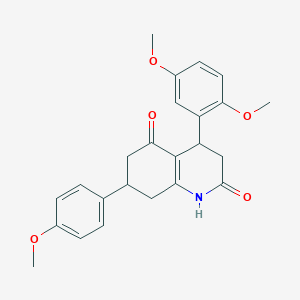

The synthesis of similar compounds typically involves starting materials such as acetic acid derivatives, benzoyl chlorides, and various aromatic or heterocyclic amines. For example, Ravinaik et al. (2021) explored the design and synthesis of substituted benzamides with potential anticancer activities, demonstrating a methodology that could be relevant to synthesizing the compound (Ravinaik et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including crystallography and spectral studies, plays a crucial role in confirming the structure of synthesized compounds. Sharma et al. (2016) utilized X-ray diffraction to determine the crystal structure of a related compound, providing a detailed view of its molecular geometry and intermolecular interactions (Sharma et al., 2016).

Chemical Reactions and Properties

Chemical properties of benzamide derivatives, including their reactivity and interaction with other substances, can be inferred from studies like that of Gangapuram and Redda (2009), who explored the synthesis of benzamide/benzene sulfonamides as anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009). These studies often reveal the compounds' potential to undergo various chemical reactions, including cyclization and substitution reactions.

Scientific Research Applications

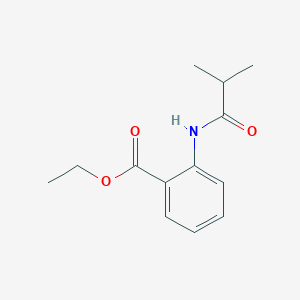

Anticancer Activity

A series of compounds related to N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide were synthesized and evaluated for their anticancer activity against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The compounds demonstrated moderate to excellent anticancer activity, with some derivatives showing higher efficacy than the reference drug etoposide. The IC50 values ranged from 0.013±0.001 to 17.38±6.43 µM, compared to 0.17±0.034 to 3.34±0.152 µM for etoposide (Ravinaik et al., 2021).

Antibacterial and Antioxidant Properties

The derivatives of the core structure, particularly 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity. The study highlighted the potential of these derivatives in developing new antibacterial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).

Anti-inflammatory and Analgesic Agents

Another research effort led to the synthesis of novel derivatives that were evaluated as anti-inflammatory and analgesic agents. These compounds displayed significant cyclooxygenase-2 (COX-2) inhibitory activity, with some showing high selectivity indices and protective effects against inflammation and pain. This suggests their potential application in treating conditions that require COX-2 inhibitors (Abu‐Hashem et al., 2020).

Antimicrobial Evaluation

Further studies on the synthesis and characterization of related compounds have demonstrated their antimicrobial efficacy. These investigations provide a foundation for the development of new antimicrobial agents based on the core benzamide structure. The compounds were synthesized using various starting materials and evaluated for their activity, showing promise as potential leads in antimicrobial drug discovery (Aghekyan et al., 2020).

properties

IUPAC Name |

N-ethyl-3,5-dimethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-24(21(25)16-10-17(26-3)12-18(11-16)27-4)13-19-22-20(23-28-19)15-8-6-14(2)7-9-15/h6-12H,5,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQSABTVURKDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5554607.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![N-{[1-(3,5-dimethylphenyl)cyclopentyl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5554636.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![3-({2-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5554676.png)

![4-[(3-cyanophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5554702.png)

![3-fluoro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5554718.png)